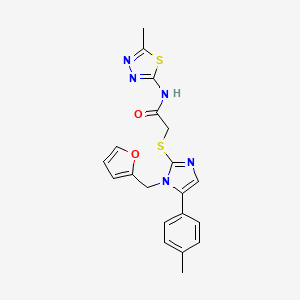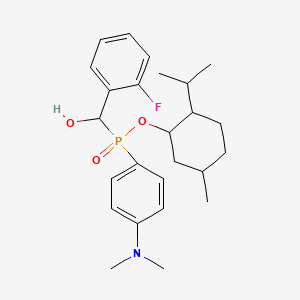
5-amino-1-(3-bromobenzyl)-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-(3-bromobenzyl)-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3-bromobenzyl)-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process One common method starts with the preparation of the triazole core through a cycloaddition reaction between an azide and an alkyne
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-1-(3-bromobenzyl)-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromobenzyl and chlorobenzyl groups can be reduced to their corresponding benzyl derivatives.
Substitution: The halogen atoms in the bromobenzyl and chlorobenzyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Benzyl derivatives.
Substitution: Azide and thiol-substituted derivatives.
Applications De Recherche Scientifique
5-amino-1-(3-bromobenzyl)-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-amino-1-(3-bromobenzyl)-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-amino-1-(3-chlorobenzyl)-N-(2-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(3-methylbenzyl)-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(3-bromobenzyl)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The uniqueness of 5-amino-1-(3-bromobenzyl)-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both bromobenzyl and chlorobenzyl groups provides a unique combination of electronic and steric effects, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
5-amino-1-[(3-bromophenyl)methyl]-N-[(2-chlorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN5O/c18-13-6-3-4-11(8-13)10-24-16(20)15(22-23-24)17(25)21-9-12-5-1-2-7-14(12)19/h1-8H,9-10,20H2,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCFVWGKLCXJGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2396194.png)
![N-(2-ethyl-6-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2396198.png)
![9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride](/img/structure/B2396201.png)



![2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2396205.png)
![1,6-Dimethyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2396206.png)


![methyl 2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2396209.png)

![Ethyl 4-[1-(but-2-ynoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2396212.png)
